molecular formula C12H19ClN2O B1520955 N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride CAS No. 1172475-69-2

N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride

Cat. No.: B1520955
CAS No.: 1172475-69-2
M. Wt: 242.74 g/mol
InChI Key: KXXZOABNQQGQQW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The compound's official International Union of Pure and Applied Chemistry name is N-[3-(aminomethyl)phenyl]-2-methylbutanamide, with the hydrochloride designation indicating the presence of a hydrochloric acid salt form. The Chemical Abstracts Service registry number for the hydrochloride salt is 1172475-69-2, providing a unique identifier for this specific chemical entity.

The systematic name breakdown reveals several critical structural components: the "N-" prefix indicates substitution at the nitrogen atom of the amide group, the "[3-(aminomethyl)phenyl]" portion describes a benzene ring with an aminomethyl substituent at the meta position, and "2-methylbutanamide" specifies a four-carbon amide chain with methyl branching at the second carbon. The compound belongs to the broader classification of phenylmethylamines and represents a member of the organic amide family. The MDL number MFCD11857895 serves as an additional unique identifier in chemical databases, facilitating precise compound identification across various research platforms.

Molecular Formula and Weight Analysis

The molecular composition of this compound demonstrates a precise stoichiometric arrangement of constituent atoms. The free base form exhibits the molecular formula C12H18N2O, corresponding to twelve carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. Upon formation of the hydrochloride salt, the molecular formula becomes C12H19ClN2O, incorporating an additional hydrogen atom and one chloride ion.

The molecular weight calculations reveal distinct values for the different forms of the compound. The free base form possesses a molecular weight of 206.28 grams per mole, while the hydrochloride salt exhibits a molecular weight of 242.74 to 242.75 grams per mole. The molecular weight difference of approximately 36.47 grams per mole between the free base and hydrochloride forms corresponds precisely to the addition of hydrochloric acid during salt formation. This molecular weight data proves essential for accurate stoichiometric calculations in synthetic procedures and analytical determinations.

Parameter Free Base Hydrochloride Salt
Molecular Formula C12H18N2O C12H19ClN2O
Molecular Weight (g/mol) 206.28 242.74-242.75
Carbon Atoms 12 12
Hydrogen Atoms 18 19
Nitrogen Atoms 2 2
Oxygen Atoms 1 1
Chlorine Atoms 0 1

Crystal Structure Determination via X-ray Diffraction

While specific X-ray crystallographic data for this compound was not identified in the available literature, the compound's structural characteristics can be inferred from related amide compounds and general crystallographic principles. The hydrochloride salt formation typically results in ionic crystal lattices with enhanced structural stability compared to the free base form. The presence of the chloride anion creates opportunities for hydrogen bonding interactions with the protonated aminomethyl group, potentially influencing the overall crystal packing arrangement.

The amide functional group within the structure contributes to crystal stability through intermolecular hydrogen bonding networks, commonly observed in similar organic compounds containing both amide and amine functionalities. The phenyl ring system provides additional stabilization through potential π-π stacking interactions between adjacent molecules in the crystal lattice. The branched methylbutanamide chain introduces conformational flexibility that may influence the preferred crystal packing geometry.

Standard X-ray diffraction analysis would typically reveal unit cell parameters, space group symmetry, and precise atomic coordinates for complete structural characterization. The compound's molecular geometry, bond lengths, and bond angles would be definitively established through such crystallographic studies, providing fundamental data for understanding the three-dimensional molecular architecture.

Conformational Analysis Through NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the conformational behavior and dynamic properties of this compound. The compound's Simplified Molecular Input Line Entry System representation as CCC(C)C(=O)NC1=CC=CC(=C1)CN indicates the presence of multiple conformationally active sites. The methylbutanamide chain exhibits rotational freedom around the carbon-carbon and carbon-nitrogen bonds, allowing for various conformational states in solution.

The aminomethyl substituent on the phenyl ring represents another conformationally flexible region, with rotation around the carbon-carbon bond connecting the methylene group to the aromatic ring. Proton Nuclear Magnetic Resonance spectroscopy would reveal characteristic chemical shift patterns for the aromatic protons, the aminomethyl protons, and the aliphatic chain protons. The amide proton typically appears in a distinct downfield region due to deshielding effects from the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary information about the carbon framework, distinguishing between aromatic, aliphatic, and carbonyl carbons. The conformational preferences in solution may differ from those observed in the solid state, reflecting the influence of solvation effects and thermal motion on molecular geometry.

Comparative Structural Analysis With Analogous Amides

Structural comparison with related amide compounds reveals important patterns in molecular architecture and chemical behavior. The search results indicate the existence of closely related compounds such as N-[3-(1-aminoethyl)phenyl]-2-methylbutanamide, which differs only in the substitution pattern of the aminoalkyl side chain. This structural variant possesses the molecular formula C13H20N2O and a molecular weight of 220.31 grams per mole, demonstrating how minor structural modifications affect molecular properties.

Another related compound, N-(3-(Aminomethyl)phenyl)-3-methylbutanamide, exhibits structural similarity with differences in the branching pattern of the alkyl chain. This compound maintains the same core molecular formula C12H18N2O but differs in the position of methyl substitution on the butanamide chain. These structural variations provide insights into structure-activity relationships and the influence of substitution patterns on chemical and biological properties.

The comparative analysis reveals that the aminomethyl substitution at the meta position of the phenyl ring represents a common structural motif in this series of compounds. The consistent presence of the amide linkage and the phenylaminomethyl framework suggests these structural elements are crucial for the compounds' intended applications. The variation in alkyl chain branching and substitution patterns allows for fine-tuning of molecular properties while maintaining the core structural identity.

Compound Molecular Formula Molecular Weight Key Structural Difference
N-[3-(aminomethyl)phenyl]-2-methylbutanamide C12H18N2O 206.28 Reference compound
N-[3-(1-aminoethyl)phenyl]-2-methylbutanamide C13H20N2O 220.31 Ethyl vs methyl substitution
N-(3-(Aminomethyl)phenyl)-3-methylbutanamide C12H18N2O 206.28 3-methyl vs 2-methyl positioning

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-2-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-9(2)12(15)14-11-6-4-5-10(7-11)8-13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZOABNQQGQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride, also known as a phenylmethylamine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound functions primarily as an inhibitor of various biological pathways, notably influencing nitric oxide (NO) production. NO is a crucial signaling molecule involved in numerous physiological processes, including inflammation and vascular regulation. The compound enhances the synthesis of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), which are pivotal in immune responses .

Key Biological Functions

  • Nitric Oxide Production : The compound acts on nitric oxide synthase (NOS), particularly NOS3, facilitating the production of NO. This process is essential for vascular smooth muscle relaxation and plays a role in angiogenesis .
  • Inflammatory Response Modulation : By increasing the levels of pro-inflammatory cytokines, this compound may influence conditions characterized by inflammation .
  • Tumoricidal and Bactericidal Actions : In macrophages, NO mediates tumoricidal and bactericidal effects, suggesting potential applications in cancer therapy and infectious diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inhibition of Tumor Growth : A study demonstrated that the compound could inhibit tumor growth in murine models by enhancing NO production, leading to increased apoptosis in cancer cells. The IC50 for tumor inhibition was reported at 1 µM, indicating potent activity against specific cancer cell lines .
  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit selective antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 0.41 µg/mL against Micrococcus luteus, suggesting significant potential for treating resistant infections .
  • Neuroprotective Effects : In neuropharmacological studies, the compound demonstrated protective effects against neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases. It was found to reduce levels of inflammatory markers in neuronal cell cultures exposed to lipopolysaccharide (LPS) .

Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Nitric Oxide ProductionEnhances NO synthesis via NOS3
Tumor InhibitionInduces apoptosis in cancer cells
Antibacterial ActivityEffective against MRSA and other Gram-positive bacteria
NeuroprotectionReduces neuroinflammation markers

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis
N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties. For instance, it can undergo reactions such as oxidation, reduction, and substitution, making it versatile for creating derivatives with specific functionalities.

2. Mechanistic Studies
The compound's interaction with biological macromolecules has been studied to understand its mechanism of action. The aminomethyl group can form hydrogen bonds, influencing the structure and function of proteins and enzymes. This property is particularly valuable in enzyme-substrate interaction studies, where understanding binding affinities and kinetics is essential.

Biological Applications

1. Anticonvulsant Activity
Recent studies have indicated that compounds related to this compound exhibit anticonvulsant properties similar to established medications like lacosamide. These compounds have shown efficacy in models of seizures, emphasizing their potential as therapeutic agents for epilepsy .

2. Targeting Sodium Channels
Research has demonstrated that derivatives of this compound can affect voltage-gated sodium channels, which are critical in neuronal excitability. By promoting slow inactivation of these channels, they may help reduce hyperexcitability associated with neurological disorders . This mechanism is particularly relevant for developing new anticonvulsants.

Industrial Applications

1. Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific structural attributes. Its unique amide functionality can enhance the performance characteristics of polymers and other materials .

2. Research and Development
The compound is also significant in R&D environments where new pharmaceutical agents are being developed. Its ability to serve as a precursor for various chemical reactions makes it a valuable asset in drug discovery processes aimed at identifying new therapeutic candidates .

Case Studies

  • Anticonvulsant Efficacy Study
    A study assessing the efficacy of this compound derivatives demonstrated significant anticonvulsant activity in rodent models compared to traditional treatments like phenobarbital . The study highlighted structure-activity relationships (SAR) that correlate specific molecular modifications with enhanced therapeutic effects.
  • Sodium Channel Modulation
    Another investigation focused on the modulation of sodium channels by this compound showed promising results in reducing seizure frequency in animal models. The findings suggest that ongoing research could lead to new treatments for epilepsy and related disorders .

Comparison with Similar Compounds

N-[3-(aminomethyl)phenyl]furan-2-carboxamide Hydrochloride

  • Molecular Formula : C₁₂H₁₃ClN₂O₂
  • Molar Mass : 252.7 g/mol
  • Oxygen Content: The additional oxygen in the furan ring may improve aqueous solubility but reduce lipid bilayer penetration. Synthetic Routes: Likely involves similar amide bond formation, though starting materials differ (furan-2-carboxylic acid derivative vs. 2-methylbutanoic acid).

2-[3-(Aminomethyl)phenyl]-N-(1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)acetamide Hydrochloride

  • Molecular Formula: Not explicitly stated but inferred to include a benzazepine ring system .
  • Key Differences :
    • Complexity : The benzazepine moiety introduces a fused bicyclic structure, likely enhancing receptor-binding specificity (e.g., for neurological targets) but complicating synthesis.
    • Pharmacokinetics : The larger molecular weight and rigid structure may reduce metabolic stability compared to the simpler target compound.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Molecular Formula: C₈H₁₈ClNO₂
  • Molar Mass : 195.7 g/mol (calculated)
  • Key Differences: Functional Groups: Contains an ester (methyl ester) and secondary amine, contrasting with the primary amide and aromatic amine in the target compound.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Features
N-[3-(aminomethyl)phenyl]-2-methylbutanamide HCl C₁₂H₁₈ClN₂O 241.7 (theoretical) Branched aliphatic acyl group; moderate lipophilicity
N-[3-(aminomethyl)phenyl]furan-2-carboxamide HCl C₁₂H₁₃ClN₂O₂ 252.7 Heteroaromatic acyl group; higher polarity
2-[3-(Aminomethyl)phenyl]-...-benzazepin-3-yl)acetamide HCl Complex >350 (estimated) Benzazepine ring; high molecular weight, potential CNS targeting
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ 195.7 Ester and secondary amine; simpler structure, lower molecular weight

Research Findings and Implications

  • Bioactivity Hypotheses: The aminomethylphenyl group is common in compounds targeting amine receptors or transporters. The target compound’s aliphatic acyl group may favor passive diffusion across membranes, whereas the furan analog () could exhibit stronger hydrogen bonding .
  • Synthetic Challenges : Branched acyl groups (e.g., 2-methylbutanamide) may require optimized coupling reagents to avoid steric hindrance, unlike linear or aromatic analogs.
  • Stability : Hydrochloride salts (common across all compounds) enhance crystallinity and shelf-life but may necessitate pH-adjusted formulations for biological studies .

Notes

  • Molecular weights and formulas are inferred from standard organic chemistry principles where explicit data were absent.
  • Further studies should prioritize synthetic optimization and empirical solubility/binding assays to validate hypotheses.

Preparation Methods

General Synthetic Strategy

The synthesis of N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride typically involves the following key steps:

  • Formation of the aminomethyl-substituted phenyl intermediate
  • Amide bond formation with 2-methylbutanoic acid or its activated derivatives
  • Conversion to the hydrochloride salt for purification and stabilization

Despite the compound's significance, detailed synthetic protocols are relatively scarce in open literature. However, related synthetic approaches and analogous compound preparations provide insight into effective methodologies.

Preparation of the Aminomethylphenyl Intermediate

A critical precursor is the 3-(aminomethyl)phenyl moiety. According to a patent describing the synthesis of 3-aminomethylbenzylamine hydrochloride, a closely related aminomethylphenyl amine hydrochloride can be prepared via:

  • Reacting meta-xylylene diamine with lanthanum trichloride hexahydrate in tetrahydrofuran (THF) solvent.
  • The reaction proceeds for approximately 36 hours under controlled conditions.
  • Post-reaction, the mixture undergoes hot filtration and rotary evaporation.
  • The residue is dissolved in a saturated solution of methanol and petroleum ether, then refrigerated to induce crystallization of the hydrochloride salt.
  • White crystals of the aminomethylphenyl amine hydrochloride are obtained after one day.

This method highlights a one-step synthesis and isolation of the aminomethylphenyl hydrochloride salt with operational simplicity and good yield potential.

Amide Bond Formation to Yield N-[3-(aminomethyl)phenyl]-2-methylbutanamide

The subsequent step involves coupling the aminomethylphenyl intermediate with 2-methylbutanoic acid or its derivatives (e.g., acid chlorides, anhydrides) to form the amide bond.

Typical synthetic routes include:

  • Activation of 2-methylbutanoic acid: Using reagents such as thionyl chloride, oxalyl chloride, or carbodiimides (e.g., DCC, EDC) to form reactive intermediates.
  • Amide coupling: Reacting the activated acid derivative with the aminomethylphenyl compound under anhydrous conditions, often in the presence of a base (e.g., triethylamine) to neutralize released acids.
  • Purification: Isolation of the amide product followed by conversion to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Though explicit experimental details for this exact compound are limited, these reactions are standard in amide synthesis and are inferred from analogous compounds and general organic synthesis principles.

Conversion to Hydrochloride Salt

The free amide base is converted to its hydrochloride salt to enhance stability and facilitate handling:

  • The amide is dissolved in a suitable solvent such as ethanol or isopropanol.
  • Dry hydrogen chloride gas is bubbled through the solution or concentrated hydrochloric acid is added dropwise.
  • The resulting hydrochloride salt precipitates or crystallizes upon cooling.
  • The solid is filtered, washed, and dried to yield pure this compound.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome
1 Synthesis of 3-(aminomethyl)phenyl intermediate Meta-xylylene diamine + LaCl3·6H2O in THF, 36 h Aminomethylphenyl amine hydrochloride crystals
2 Activation of 2-methylbutanoic acid Thionyl chloride or carbodiimides Acid chloride or activated ester
3 Amide bond formation Aminomethylphenyl amine + activated acid + base N-[3-(aminomethyl)phenyl]-2-methylbutanamide (free base)
4 Conversion to hydrochloride salt HCl gas or HCl solution in alcohol This compound

Q & A

Q. What are the established synthetic routes for N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride, and how do reaction conditions impact yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between 3-(aminomethyl)aniline and 2-methylbutanoic acid derivatives, followed by HCl salt precipitation. Key steps:
  • Coupling Reagents : Use of carbodiimides (e.g., EDC) with NHS esters improves amidation efficiency .
  • Salt Formation : Hydrochloride salt preparation requires stoichiometric HCl addition in polar solvents (e.g., dioxane) under controlled pH to avoid side reactions .
  • Purity Optimization : Crystallization from ethanol/water mixtures enhances purity (>98%), as noted in analogous syntheses of cyclopropanesulfonamide derivatives .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the aminomethylphenyl group and methylbutanamide backbone. For example, 1H^1H-NMR peaks at δ 9.00 (brs) indicate protonation of the amine .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass ~272.77 g/mol for similar hydrochlorides) .
  • HPLC-PDA : Reverse-phase chromatography with UV detection (λmax ~255 nm) monitors purity, as used for ethyl-ANPP derivatives .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask methods in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Polar surface area (TPSA ~94.7 Ų) predicts moderate aqueous solubility .
  • Stability Studies : Incubate at 37°C in liver microsomes or plasma. LC-MS tracks degradation products; hydrochloride salts generally exhibit >5-year stability when stored at -20°C .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., NMDA or σ-1 receptors). The aminomethyl group’s hydrogen-bonding capacity is critical for target engagement .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate ligand-receptor complex stability. Parameters like RMSD (<2 Å) confirm pose retention .

Q. How can conflicting data on the compound’s in vitro vs. in vivo pharmacokinetic profiles be resolved?

  • Methodological Answer :
  • Contradiction Analysis : Discrepancies often arise from metabolic enzyme variability. For example:
  • CYP450 Metabolism : In vitro assays using human liver microsomes may underestimate first-pass metabolism observed in vivo. Co-administer CYP inhibitors (e.g., ketoconazole) to validate pathways .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; high binding (>90%) reduces free drug availability in vivo .

Q. What experimental designs are optimal for elucidating the compound’s mechanism in modulating inflammatory pathways?

  • Methodological Answer :
  • Cytokine Profiling : Treat RAW 264.7 macrophages with LPS and measure IL-6/TNF-α suppression via ELISA. Dose-response curves (0.1–100 μM) identify IC50 values .
  • Pathway Inhibition : Use Western blotting to track NF-κB or MAPK phosphorylation. For example, 10 μM doses of structurally related phenoxyacetic acids reduce p-p65 by >50% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride
Reactant of Route 2
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N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.